molecular formula C12H13IN2O3 B2598296 tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate CAS No. 1426425-59-3

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B2598296
CAS No.: 1426425-59-3
M. Wt: 360.151
InChI Key: ABDAQWJVBPFRFB-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H13IN2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole derivative followed by esterification. One common method involves the reaction of 5-hydroxyindazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by the esterification of the resulting 3-iodo-5-hydroxyindazole with tert-butyl chloroformate to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole core. The hydroxy and iodine substituents may play a role in modulating its binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    tert-Butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate: Similar structure but with a methyl group at the 5-position instead of a hydroxy group.

    tert-Butyl 5-hydroxy-3-bromo-1H-indazole-1-carboxylate: Similar structure but with a bromine atom at the 3-position instead of an iodine atom.

    tert-Butyl 5-hydroxy-3-chloro-1H-indazole-1-carboxylate: Similar structure but with a chlorine atom at the 3-position instead of an iodine atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituents.

Properties

IUPAC Name

tert-butyl 5-hydroxy-3-iodoindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDAQWJVBPFRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 5-(tert-butyldimethylsilyloxy)-3-iodo-1H-indazole-1-carboxylate (1 g, 2.11 mmol) in THF (10 mL), was added TBAF (5.6 g, 21.1 mmol) in THF (5 mL). The mixture was stirred at room temperature for 0.5 hour. The solvent was removed under reduced pressure. The residue was diluted with water and extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine and dried over Na2SO4. After filtration and concentration, the crude product was used in the next step without purification. LCMS: 361 [M+H]+.
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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